1-Methyl-3-piperidineacetic acid hydrochloride is a chemical compound with significant relevance in pharmaceutical chemistry. It is classified under piperidine derivatives, which are known for their diverse biological activities. The compound's systematic name is 2-(1-methyl-3-piperidinyl)acetic acid, and it is commonly used in the synthesis of various pharmacologically active compounds.
The compound can be synthesized through various methods, often involving the introduction of an acetic acid group to a piperidine framework. The hydrochloride salt form enhances its solubility and stability, making it more suitable for pharmaceutical applications.
1-Methyl-3-piperidineacetic acid hydrochloride falls under the category of organic compounds, specifically amines and carboxylic acids. Its molecular formula is , with a molar mass of approximately 157.21 g/mol. The compound is classified as an irritant and requires careful handling.
The synthesis of 1-methyl-3-piperidineacetic acid hydrochloride typically involves several steps:
The synthesis may involve the following technical details:
The molecular structure of 1-methyl-3-piperidineacetic acid hydrochloride features a piperidine ring substituted with a methyl group and an acetic acid side chain. The structural formula can be represented as follows:
Key structural data includes:
1-Methyl-3-piperidineacetic acid hydrochloride participates in various chemical reactions, including:
These reactions typically require specific catalysts or conditions, such as:
The mechanism of action for 1-methyl-3-piperidineacetic acid hydrochloride largely depends on its application in pharmacology. It is believed to interact with various neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions.
1-Methyl-3-piperidineacetic acid hydrochloride is utilized in various scientific applications:
The synthesis of 1-Methyl-3-piperidineacetic acid hydrochloride hinges on innovative strategies for constructing the piperidine core and introducing the acetic acid side chain. A prominent approach leverages amino acid-based cyclization, where aspartic acid derivatives serve as precursors. Ethyl aspartate, prepared via esterification of aspartic acid with ethanol under acidic conditions, undergoes intramolecular reductive amination. This process forms the 2-piperidone scaffold, which is subsequently alkylated at the nitrogen atom using methyl iodide and reduced to yield 1-methylpiperidine intermediates. Final functionalization with bromoacetic acid introduces the acetic acid moiety, affording the target compound after hydrochloride salt formation [3].
Alternative routes employ ring-opening of aziridines or aza-Mannich reactions. For example, chiral aziridines undergo nucleophilic opening with cyanide sources, followed by hydrolysis and decarboxylation to install the acetic acid group. Transition-metal catalysis (e.g., palladium) facilitates key C–N bond formations between halogenated pyridines and β-amino acid precursors, enhancing regioselectivity [5].
Table 1: Key Synthetic Routes to 1-Methyl-3-piperidineacetic Acid Intermediates
Method | Starting Material | Critical Step | Yield (%) |
---|---|---|---|
Amino Acid Cyclization | Aspartic acid | Reductive amination/cyclization | 75–82 |
Aziridine Ring-Opening | N-Protected aziridine | Cyanide addition/hydrolysis | 68–73 |
Aza-Mannich Reaction | Enolizable carbonyl | Iminium ion addition/decarboxylation | 70–78 |
These methodologies address challenges in regiocontrol during quaternary center formation and optimize the nucleophilic displacement efficiency for acetic acid side-chain installation [3] [5].
Chiral analogs of 1-Methyl-3-piperidineacetic acid require enantioselective synthesis to access stereochemically pure pharmacophores. Desymmetrization of meso-piperidines using chiral Lewis acid catalysts represents a robust strategy. For instance, chromium(III)-salen complexes (e.g., Catalyst 3) catalyze the ring-opening of activated aziridines with azide nucleophiles, generating β-azido amines with 83–94% enantiomeric excess (ee). Subsequent reduction and functionalization yield enantiopure piperidine acetic acid derivatives [5].
Biocatalytic resolution provides a complementary approach. Transaminases (e.g., ATA-302), coupled with pyridoxal-5′-phosphate (PLP), selectively convert ketone precursors to chiral amines. This method was pivotal in synthesizing (R)-1-methyl-3-aminopiperidine, a key intermediate for Niraparib, achieving >99% ee. The amine is then alkylated with bromoacetic acid to furnish the target scaffold [7].
Table 2: Catalytic Systems for Enantioselective Synthesis of Piperidine Intermediates
Catalyst/Enzyme | Reaction Type | Enantiomeric Excess (%) | Application Example |
---|---|---|---|
Cr(III)-salen complex | Aziridine ring-opening | 83–94 | β-Azido amino acids |
Yttrium-BINOL complex | Hydroamination | 83–96 | Allylic amine functionalization |
ATA-302 transaminase | Kinetic resolution | >99 | (R)-1-Methyl-3-aminopiperidine |
These catalytic systems circumvent traditional resolution techniques (e.g., diastereomeric salt crystallization), minimizing waste and streamlining access to enantiopure building blocks [5] [7].
Combinatorial chemistry enables rapid diversification of 1-Methyl-3-piperidineacetic acid derivatives for structure-activity relationship studies. Wang resin-supported synthesis is particularly effective: the resin’s hydroxyl group anchors Fmoc-protected piperidine carboxylic acids via ester linkages. After deprotection, the piperidine nitrogen is alkylated with diverse electrophiles (e.g., alkyl halides, epoxides), and the acetic acid chain is appended using bromoacetic anhydride. Cleavage with trifluoroacetic acid liberates the target compounds, enabling parallel synthesis of 50–100 analogs per batch [5].
Covalent organic frameworks (COFs) with inherent porosity serve as heterogeneous catalysts for key steps like reductive amination. For example, a triazine-based COF incorporating palladium sites facilitates high-pressure hydrogenation of imines during piperidine ring formation, enhancing reaction efficiency and catalyst recyclability [2].
Table 3: Solid-Phase Strategies for Piperidine Acetic Acid Library Generation
Solid Support | Anchoring Chemistry | Diversification Point | Cleavage Method |
---|---|---|---|
Wang resin | Ester linkage | N-Alkylation, C-3 substitution | TFA (95% yield) |
Merrifield resin | Benzyl ester | Side-chain elongation | HF/pyridine |
COF-Pd | Adsorption/catalysis | Reductive amination | Filtration |
These approaches accelerate lead optimization by enabling systematic variation of the piperidine’s N-substituents, acetic acid chain length, and C-3 functional groups [2] [5].
Large-scale synthesis of 1-Methyl-3-piperidineacetic acid hydrochloride prioritizes atom economy, energy efficiency, and reduced hazardous waste. Electrochemical decarboxylative alkylation replaces traditional stoichiometric oxidants. In this method, N-methylpiperidine-3-carboxylic acid undergoes anodic decarboxylation in a divided cell, generating a carbanion that reacts with iodoacetic acid. This one-pot process achieves 85% yield at ambient temperature, eliminating chromium-based oxidants and minimizing metal waste [6].
Solvent-free mechanochemical milling facilitates esterification and salt formation. Ball-milling ethyl aspartate with methyl iodide and potassium carbonate directly yields N-methylated intermediates within 30 minutes. Subsequent milling with bromoacetic acid and hydrochloric acid gas affords the hydrochloride salt, reducing solvent consumption by 90% compared to batch reactors [3].
Flow chemistry enhances safety and scalability for high-pressure hydrogenations:
These protocols align with green chemistry principles by avoiding toxic reagents (e.g., phosgene for carbamate protections) and reducing purification steps via catalytic methodologies [3] [6].
CAS No.: 112484-85-2
CAS No.: 10606-14-1